molecular formula C17H21FN4O2S B2575182 4-fluoro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396846-98-2

4-fluoro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2575182
CAS No.: 1396846-98-2
M. Wt: 364.44
InChI Key: WEBBXNLDBMCVMW-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN4O2S and its molecular weight is 364.44. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those similar to the chemical , have been studied for their corrosion inhibition properties. Specifically, their adsorption and inhibition effects on iron corrosion were explored through quantum chemical calculations and molecular dynamics simulations. This research indicates potential applications in material science and corrosion prevention (Kaya et al., 2016).

Antidiabetic Potential

Fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives, which are structurally related to the chemical in focus, have been synthesized as potential hypoglycemic agents. Preliminary biological screening of these compounds revealed significant antidiabetic activity, indicating their potential in medical and pharmaceutical research (Faidallah et al., 2016).

Cytotoxicity and Antitumor Activity

Compounds structurally similar to 4-fluoro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide have been tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Cyclooxygenase-2 Inhibition

A series of compounds with substituted benzenesulfonamide moiety, similar to the chemical , were synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. This research suggests potential applications in developing new therapeutic agents for inflammation and pain management (Pal et al., 2003).

Fluorometric Sensing

Pyrazoline derivatives, structurally related to the chemical, have been used as fluorometric sensors for metal ion detection. These studies highlight the potential of such compounds in environmental monitoring and analytical chemistry (Bozkurt & Gul, 2018).

Structural Characterization in Drug Development

Research on the structural characterization of compounds similar to this compound is pivotal in drug development, particularly in the context of dementia treatment. Single-crystal X-ray and solid-state NMR studies contribute to understanding the molecular structure and behavior, essential in pharmaceutical research (Pawlak et al., 2021).

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2S/c1-13-10-15(18)2-3-16(13)25(23,24)21-11-14-4-8-22(9-5-14)17-12-19-6-7-20-17/h2-3,6-7,10,12,14,21H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBBXNLDBMCVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.